FR-901235

Descripción

Overview of Research Significance within Natural Product Chemistry

Natural product chemistry is a field focused on the isolation, structure elucidation, biosynthesis, and synthesis of natural compounds, which often possess diverse and significant biological activities. up.ac.zaku.eduopenaccessjournals.comuni-hannover.de Natural products have historically been a crucial source for drug discovery and the identification of novel molecular tools for studying biological processes. ku.eduopenaccessjournals.comnih.gov FR-901235's significance in this area stems from its classification as a phenalenone, a group of polyketides known for their diverse structures and biological potential. encyclopedia.pubresearchgate.netmdpi.com Research into this compound contributes to the broader understanding of phenalenone biosynthesis and their potential applications. researchgate.netmdpi.com Studies involving this compound and its derivatives, such as 9-demethyl this compound, highlight the ongoing exploration of fungal metabolites as sources of bioactive compounds. mdpi.comencyclopedia.pubmq.edu.auresearchgate.net The structural uniqueness of phenalenones, including this compound, and their varied bioactivities make them subjects of interest for synthetic organic chemistry as well, inspiring the synthesis of related derivatives. encyclopedia.pubresearchgate.net

Historical Context of this compound Discovery and Early Research

The discovery and early research surrounding this compound are linked to the investigation of natural products from fungal sources. Phenalenone derivatives were first reported from fungi in 1955. encyclopedia.pub this compound itself has been obtained from the culture of the coprophilous fungus Auxarthron pseudauxarthron TTI-0363. encyclopedia.pubmdpi.com Another source reported for a related compound, 9-demethyl this compound, is the endophytic fungus Penicillium sp. JP-1, isolated from the mangrove plant Aegiceras corniculatum. mdpi.comencyclopedia.pubmq.edu.aumedchemexpress.com Early research likely focused on the isolation and structural characterization of this compound, identifying it as a member of the phenalenone class. The study of phenalenone biosynthesis, including the complex cyclization steps from polyketide precursors, has been a subject of research, providing context for understanding how compounds like this compound are formed in nature. researchgate.netmdpi.comacs.org Total synthesis efforts for this compound and related auxarthrones have also been reported, contributing to the understanding of their chemical structures and potential synthetic routes. researchgate.netresearchgate.net

Data Table: Sources of this compound and a Related Compound

| Compound | Source Organism | Type of Organism | Reference |

| This compound | Auxarthron pseudauxarthron TTI-0363 | Fungus | encyclopedia.pubmdpi.com |

| 9-Demethyl this compound | Penicillium sp. JP-1 | Fungus (Endophyte) | mdpi.comencyclopedia.pubmq.edu.aumedchemexpress.com |

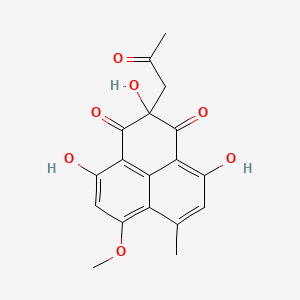

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

124190-19-8 |

|---|---|

Fórmula molecular |

C18H16O7 |

Peso molecular |

344.3 g/mol |

Nombre IUPAC |

2,4,9-trihydroxy-6-methoxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione |

InChI |

InChI=1S/C18H16O7/c1-7-4-9(20)13-15-12(7)11(25-3)5-10(21)14(15)17(23)18(24,16(13)22)6-8(2)19/h4-5,20-21,24H,6H2,1-3H3 |

Clave InChI |

LJOMNUOFKLTARM-SFHVURJKSA-N |

SMILES |

CC1=CC(=C2C3=C(C(=CC(=C13)OC)O)C(=O)C(C2=O)(CC(=O)C)O)O |

SMILES canónico |

CC1=CC(=C2C3=C(C(=CC(=C13)OC)O)C(=O)C(C2=O)(CC(=O)C)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-acetonyl-2,4,9-trihydroxy-6-methoxy-7-methyl-1H-phenalene-1,3(2H)-dione FR 901235 FR-901235 |

Origen del producto |

United States |

Isolation and Cultivation for Research

Fungal Source (Paecilomyces carneus F-4882) and Mycology in Research

FR-901235 is known to be produced by the imperfect fungus Paecilomyces carneus strain F-4882. nih.govmedchemexpress.com Paecilomyces carneus is a species of filamentous fungus belonging to the phylum Ascomycota. nih.govmdpi.com Species within the genus Paecilomyces are common environmental molds found in diverse habitats, including soils, composts, and food products. mdpi.commoldbacteria.com They are characterized by hyaline to yellowish septate hyphae and conidiophores that are often verticillately or irregularly branched, bearing long chains of conidia from flask-shaped phialides. nih.gov

Mycology, the study of fungi, plays a crucial role in the investigation of compounds like this compound. Understanding the specific characteristics of Paecilomyces carneus F-4882, including its growth requirements and metabolic pathways, is fundamental to its successful cultivation and the subsequent isolation of the target compound. While some Paecilomyces species are known for their roles as entomopathogens or as agents in biological control, P. carneus F-4882 is specifically recognized in the context of producing immunoactive substances such as this compound. mdpi.commoldbacteria.com Research in mycology provides the necessary framework for culturing this specific strain under conditions that favor the biosynthesis of this compound.

It is worth noting that some research suggests that this compound, and structurally related compounds, might be artifactual products formed during the extraction process, particularly when using ketone-containing solvents like acetone (B3395972). nih.govresearchgate.net Experiments rigorously excluding acetone have shown little to no evidence of this compound, while its presence is significantly increased with acetone extraction. nih.govresearchgate.net This highlights the importance of carefully controlled methodologies in fungal natural product research.

Fermentation and Isolation Methodologies for Scientific Study

The production of this compound for scientific study typically involves the fermentation of Paecilomyces carneus F-4882. Fermentation is a metabolic process that converts sugar to acids, gases, or alcohol, and in the context of microbial natural product discovery, it involves growing the producing organism in a suitable liquid or solid culture medium to encourage the biosynthesis of secondary metabolites. wikim.re.krfrontiersin.orgresearchgate.netmdpi.com The specific conditions of the fermentation, such as the composition of the culture medium, temperature, aeration, and incubation time, are critical for maximizing the yield of this compound.

Following fermentation, this compound must be isolated from the complex mixture of compounds present in the fungal culture medium or mycelium. Isolation methodologies for natural products often involve a combination of extraction and chromatographic techniques. For compounds like this compound, which is a polyketide-derived secondary metabolite, typical steps may include:

Extraction: Separating the target compound from the fungal biomass and culture broth using solvents. As mentioned, the choice of solvent can significantly impact the yield and even the apparent presence of this compound. nih.govresearchgate.net

Partitioning: Further separating the extracted compounds based on their solubility in different immiscible solvents.

Chromatography: Employing various chromatographic techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to purify this compound from other co-extracted compounds. mq.edu.au Reversed-phase HPLC is a common method used in the purification of fungal metabolites. mq.edu.auacs.org

Detailed research findings on the specific fermentation parameters and isolation protocols for this compound from Paecilomyces carneus F-4882 are primarily found in scientific literature focusing on its initial discovery and characterization. These studies would detail the media composition, growth duration, extraction solvents, and the specific chromatographic methods used to obtain the pure compound for biological evaluation. The goal of these methodologies in a research setting is to obtain sufficient quantities of high-purity this compound for structural elucidation and in vitro/in vivo studies.

Production Optimization for Academic and Preclinical Research

Optimizing the production of this compound is essential for ensuring a reliable and sufficient supply for ongoing academic research and preclinical studies. als.netoncodesign-services.commckinsey.comgenemod.netglobenewswire.com Production optimization in this context focuses on improving the yield and efficiency of both the fermentation and isolation processes. For academic research, this might involve refining laboratory-scale fermentation conditions to maximize the amount of this compound produced per unit volume of culture. This could include experimenting with different media components, carbon and nitrogen sources, pH levels, and incubation temperatures and times.

For preclinical research, where larger quantities of the compound may be required for in vivo studies, the optimization efforts would extend to scaling up the fermentation process. This involves moving from laboratory flasks to larger bioreactors while maintaining or improving the yield and purity of this compound. mdpi.com Scalability introduces additional challenges related to aeration, mixing, and maintaining sterile conditions in larger volumes.

Optimization of isolation methodologies for academic and preclinical research aims to increase the efficiency and throughput of the purification process. This might involve developing more efficient extraction methods, optimizing chromatographic separation protocols for faster run times and better resolution, and potentially exploring alternative purification techniques. The goal is to reduce the time, cost, and resources required to obtain the desired quantity and purity of this compound for downstream research applications.

Biosynthetic Pathways and Enzymology of Fr 901235

Putative Biosynthetic Pathway Elucidation and Hypotheses

The core structure of FR-901235, a phenalenone, is characteristic of polyketide natural products derived from acetate (B1210297) and malonate units. encyclopedia.pubnih.gov Hypotheses regarding the biosynthetic route suggest the involvement of a polyketide synthase (PKS) that assembles a heptaketide chain. nih.govresearchgate.net This linear precursor is then proposed to undergo cyclization to form a tricyclic aromatic skeleton. nih.gov

Further proposed steps in the pathway involve oxidation and the addition of an acetone (B3395972) unit. nih.gov A study involving the total synthesis of this compound and related compounds like auxarthrones A-D and lamellicolic anhydride (B1165640) from an unstable triketone intermediate provided experimental support for a putative biosynthetic conversion involving this intermediate. acs.orgresearchgate.netfigshare.com This suggests that a triketone derivative could be a key intermediate formed after the initial polyketide cyclization and oxidation steps. acs.org An intermolecular aldol (B89426) reaction between this triketone intermediate and a ketonic molecule (potentially acetone, which was used as a solvent during isolation) has been proposed to lead to the formation of this compound and certain auxarthrones. acs.org

Identification and Characterization of Key Biosynthetic Enzymes

While specific enzymes directly responsible for every step in the this compound pathway have not been exhaustively characterized, research into the biosynthesis of related fungal phenalenones provides insights into the types of enzymes likely involved. Polyketide synthases (PKSs) are central to the initial assembly of the carbon backbone. nih.govresearchgate.net Studies on other phenalenone biosynthesis, such as herqueinone, have identified nonreducing polyketide synthases (NR-PKSs) responsible for synthesizing the polyketide backbone and cyclizing it. researchgate.net

Following the initial polyketide assembly and cyclization, various enzymatic modifications, including oxidation, reduction, methylation, and prenylation, are common in diversifying phenalenone structures. encyclopedia.pub For instance, studies on duclauxin (B155728) biosynthesis, another phenalenone derivative, identified a cupin family dioxygenase (DuxM) involved in oxidative cleavage and redox enzymes like a maleylacetate (B1240894) reductase (DuxJ) and a P450 monooxygenase (DuxD). mq.edu.au These findings suggest that similar classes of enzymes, such as dioxygenases, reductases, and monooxygenases, are likely players in the later stages of this compound biosynthesis, carrying out the necessary functional group transformations.

Detailed enzyme kinetics and substrate specificity studies specifically for the enzymes involved in this compound biosynthesis are limited in the provided search results. However, general principles of enzyme kinetics apply to the characterization of these biosynthetic enzymes. Enzyme kinetics studies aim to determine parameters such as the Michaelis constant (Km), maximum reaction rate (Vmax), and catalytic efficiency (kcat). libretexts.orgkhanacademy.orgfkit.hr These parameters provide insights into an enzyme's affinity for its substrate and its catalytic power. libretexts.org

Research on other enzymatic systems, such as bacterial peptidyl-tRNA hydrolase 1, demonstrates how enzyme kinetic parameters can vary between related enzymes and provide clues about substrate binding differences. nih.gov Applying such studies to the enzymes in the this compound pathway would be crucial for understanding their specific roles and how they handle the proposed intermediates. Substrate specificity studies would involve testing the enzyme's activity with various potential substrates or substrate analogs to determine the range of molecules the enzyme can act upon.

While no specific structural studies on this compound biosynthetic enzymes were found, structural studies on related enzymes, such as glucosyltransferases involved in the biosynthesis of blue flower pigments, have revealed detailed interactions between enzymes and their substrates. spring8.or.jp Such structural information can be utilized for understanding enzyme mechanism and potentially for engineering enzymes with altered specificity or activity. nih.govspring8.or.jp

Genetic Basis and Regulation of this compound Biosynthesis

The genes encoding the enzymes responsible for the biosynthesis of secondary metabolites in fungi are often organized in gene clusters. nih.govwikipedia.orgmdpi-res.com This clustering facilitates coordinated expression and regulation of the pathway genes. wikipedia.orgelifesciences.org

Identifying the gene cluster responsible for this compound biosynthesis would involve genomic analysis of the producing organisms, such as Paecilomyces carneus, Auxarthron pseudauxarthron, and Talaromyces stipitatus. acs.orgencyclopedia.pubnih.govacs.orgnih.gov Gene clusters are typically identified by the co-localization of genes encoding enzymes with related functions, such as PKSs, modifying enzymes (e.g., oxygenases, reductases), transporters, and regulatory proteins. nih.govwikipedia.org While the search results mention the identification of biosynthetic gene clusters for other secondary metabolites in fungi researchgate.net, a specific gene cluster for this compound was not explicitly detailed. However, the presence of this compound in multiple fungal species suggests that related or homologous gene clusters might exist in these organisms. nih.gov

Analysis of a putative this compound gene cluster would involve sequencing the DNA, identifying open reading frames (ORFs), and predicting the function of the encoded proteins based on sequence similarity to known enzymes. wikipedia.org This analysis can help in understanding the complete set of enzymes involved in the pathway.

The regulation of secondary metabolite biosynthesis in fungi is a complex process that occurs at multiple levels, including transcriptional and post-transcriptional control. tandfonline.com Transcriptional regulation involves the control of gene expression, often mediated by transcription factors that bind to specific DNA sequences in the promoter regions of biosynthetic genes. tandfonline.com Environmental factors, nutrient availability, and developmental signals can influence the activity of these transcription factors, thereby regulating the production of the secondary metabolite.

Synthetic Biology Approaches for Pathway Reconstitution and Engineering

Synthetic biology provides a framework for the rational design, construction, and optimization of biological systems, including the pathways responsible for producing natural products like this compound. nih.govrsc.organr.fr Applying synthetic biology to the biosynthesis of this compound involves identifying the genes encoding the necessary enzymes, assembling these genes into functional units, and expressing them in suitable host organisms. This allows for a deeper understanding of the pathway, the potential for producing the compound or its analogs more efficiently, and the generation of novel derivatives.

Pathway reconstitution, a key aspect of this approach, involves assembling the complete set of genes required for the biosynthesis of a natural product and introducing them into a heterologous host. anr.frfu-berlin.de This allows researchers to study the pathway in a controlled environment, independent of the native producer's complex metabolic background. Engineering the pathway can involve modifying enzyme activities, altering regulatory elements, or introducing genes for downstream modifications to enhance yield, specificity, or create structural variants.

Heterologous Expression Systems

Heterologous expression systems are crucial for reconstituting and studying natural product biosynthetic pathways. These systems involve introducing genes from the native producer into a different, often more genetically tractable, host organism. ibwf.deuni-hannover.defrontiersin.orgrockefeller.edu For fungal polyketides like this compound, common heterologous hosts include other fungi, such as Aspergillus nidulans or Saccharomyces cerevisiae, as well as bacteria like Escherichia coli, although fungal hosts are often preferred for complex fungal pathways due to their ability to perform necessary post-translational modifications and handle complex polyketide synthesis machinery. ibwf.deuni-hannover.de

The selection of a heterologous host depends on factors such as the complexity of the pathway, the nature of the enzymes involved (e.g., requirement for specific cofactors or post-translational modifications), and the desired scale of production. For instance, studies on related phenalenone biosynthesis pathways have successfully utilized Saccharomyces cerevisiae and Aspergillus nidulans for reconstituting parts of the pathway, demonstrating the feasibility of using these hosts for similar compounds like this compound. mq.edu.au

Key considerations in heterologous expression include optimizing gene expression levels, ensuring proper protein folding and localization, and minimizing metabolic burden on the host organism. bitesizebio.com This often requires the use of strong, constitutive, or inducible promoters, appropriate signal sequences for protein targeting, and codon optimization of the introduced genes.

Directed Evolution of Biosynthetic Enzymes

Directed evolution is a powerful protein engineering technique that mimics natural selection in a laboratory setting to improve or alter enzyme function. nobelprize.orgnih.govwikipedia.orgnih.govillinois.edu Applied to the enzymes involved in this compound biosynthesis, directed evolution can be used to enhance catalytic efficiency, improve substrate specificity, alter product profiles, or increase enzyme stability in a heterologous host environment.

The process typically involves creating a library of enzyme variants through random mutagenesis or recombination of the gene encoding the target enzyme. wikipedia.org These variants are then screened or selected for desired properties, and the genes encoding the improved enzymes are subjected to further rounds of mutagenesis and selection. nobelprize.orgwikipedia.org

Total Synthesis Strategies and Methodologies for Fr 901235

Seminal Total Synthesis Approaches and Retrosynthetic Analysis

Seminal approaches to the total synthesis of complex natural products, including those relevant to FR-901235, often involve identifying strategic disconnections that simplify the target structure. youtube.com This process generates a retrosynthetic tree, outlining potential pathways and intermediates. youtube.com Early strategies for similar complex molecules have historically involved building the core skeleton through key bond-forming reactions and then elaborating it with the necessary functional groups and stereochemistry. Retrosynthetic analysis helps in identifying key intermediates and the transformations required to reach them from simpler precursors. egrassbcollege.ac.inyoutube.com One reported total synthesis of this compound and auxarthrones A-D utilized an unusual rearrangement reaction of dinaphthyl ketones as a key step to form the phenalenone ring system. researchgate.net

Advanced Methodologies and Key Transformations in Total Synthesis

The synthesis of complex molecules like this compound necessitates the application of advanced methodologies to achieve efficiency, selectivity, and control over stereochemistry.

Stereoselective and Asymmetric Synthesis

Stereoselective and asymmetric synthesis are paramount in constructing molecules with defined three-dimensional arrangements of atoms, which is critical for the biological activity of many natural products. uclouvain.beresearchgate.netrsc.org Achieving high levels of stereocontrol, especially at quaternary carbon stereocenters, remains a significant challenge in complex molecule synthesis. consensus.app Strategies involve the use of chiral catalysts, auxiliaries, or reagents to direct the formation of specific stereoisomers. researchgate.netrsc.orgnih.govrsc.org Diastereoselective reactions, where existing stereocenters influence the formation of new ones, are also widely employed. rsc.org

Macrocyclization Strategies

Macrocyclization, the formation of large rings (typically 12 or more atoms), is a key transformation in the synthesis of macrocyclic natural products like this compound. rsc.orgnih.govunivie.ac.at This process can be challenging due to entropic penalties and the potential for undesired intermolecular reactions. univie.ac.at Various strategies have been developed, including macrolactamization, macrolactonization, ring-closing metathesis, and metal-mediated cross-coupling reactions. rsc.orgnih.gov Unconventional macrocyclization approaches, such as those involving intramolecular Wittig olefination or Larock-indole synthesis, have also been successfully applied in natural product synthesis. univie.ac.at

Late-Stage Functionalization

Late-stage functionalization (LSF) involves introducing functional groups into a complex molecule at a late stage of the synthesis. rsc.orgmpg.de This approach can streamline synthetic routes and allow for the rapid generation of analogs. rsc.orgmpg.denih.gov LSF methods can include C-H activation, oxidation, halogenation, and the introduction of various other functional groups. rsc.orgmpg.de LSF is particularly valuable for exploring structure-activity relationships and improving molecular properties. nih.gov While challenging on complex scaffolds, successful LSF can significantly enhance the efficiency of accessing diverse derivatives. mpg.deresearchgate.net

Challenges and Innovations in Complex Molecule Synthesis Relevant to this compound

Synthesizing complex natural products like this compound is inherently challenging due to their intricate structures, the need for precise stereochemical control, and the balance between synthetic efficiency and practicality. consensus.app Key obstacles include the construction of complex carbon skeletons, the introduction of multiple functional groups in a controlled manner, and achieving selectivity in bond formations. consensus.app

Molecular and Cellular Mechanisms of Action of Fr 901235

Immunomodulatory Mechanisms and Cellular Effects

FR-901235 has demonstrated immunomodulatory properties, influencing lymphocyte activity and delayed-type hypersensitivity responses. nih.govmedchemexpress.com

Modulation of Lymphocyte Proliferation in vitro

Studies have shown that this compound can modulate lymphocyte proliferation in vitro. Specifically, it has been observed to restore mitogen-induced lymphocyte proliferation that had been suppressed by the addition of an immunosuppressive factor. nih.govmedchemexpress.com This suggests a potential role for this compound in counteracting immunosuppression and promoting immune cell activity under certain conditions. Lymphocyte proliferation assays, often utilizing techniques like CFSE labeling and flow cytometry, are standard methods for evaluating the ability of lymphocytes to divide in response to stimuli such as mitogens or antigens in vitro. nih.govcreative-biolabs.comresearchgate.netmayocliniclabs.com

Here is a conceptual representation of the effect of this compound on suppressed lymphocyte proliferation:

| Condition | Lymphocyte Proliferation Level (Relative) |

| Normal Mitogen-Induced | High |

| Mitogen-Induced + Immunosuppressive Factor | Low |

| Mitogen-Induced + Immunosuppressive Factor + this compound | Restored (closer to High) |

Restoration of Impaired Delayed-Type Hypersensitivity in Preclinical Models

Delayed-type hypersensitivity (DTH) is a cell-mediated immune response typically involving T cells, characterized by inflammation and swelling that develops hours or days after antigen exposure. mdpi.comcriver.combiocytogen.com Preclinical models, such as those using sheep red blood cells as an antigen in mice, are used to study DTH responses. nih.govmedchemexpress.com Administration of this compound has been shown to partially restore impaired delayed-type hypersensitivity in tumor-bearing mice. nih.govmedchemexpress.com This finding indicates that this compound may help to enhance cell-mediated immune responses that are suppressed in the context of tumor growth.

Molecular Targets and Signaling Pathways in Immunosuppression

While the precise molecular targets and signaling pathways through which this compound exerts its immunomodulatory effects are not extensively detailed in the provided abstracts specifically for this compound, research into immunomodulators and immunosuppression mechanisms in general provides context. Immunomodulation can involve complex interactions within the neuroimmunoendocrine network, influencing the activity of immune cells like T cells, B cells, macrophages, and dendritic cells. iomcworld.combenthamopen.commdpi.com Signaling pathways such as NF-κB and those involving cytokines like IL-10 and TNF-α are known to play significant roles in regulating immune responses and can be targeted by immunomodulatory agents. iomcworld.combenthamopen.comresearchgate.net Progesterone, for instance, is known to have immunosuppressive effects mediated through nuclear receptors and can influence NF-κB activity and cytokine expression. iomcworld.combenthamopen.com Understanding the specific pathways modulated by this compound requires further investigation beyond the scope of these initial findings. Some immunomodulators have been shown to affect lymphocyte function and cytokine release. mayocliniclabs.commedchemexpress.com

Antitumor Mechanisms and Cellular Effects

Beyond its immunomodulatory properties, this compound and related compounds have been investigated for potential antitumor activities, primarily through the induction of apoptosis and modulation of the cell cycle in cancer cells. nih.govnih.govmdpi.com

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. bio-rad-antibodies.comwaocp.org Many anticancer agents exert their effects by inducing apoptosis in cancer cells. archivesofmedicalscience.comnih.gov While direct studies on this compound inducing apoptosis in specific cancer cell lines are not explicitly detailed in the provided abstracts, related natural compounds, such as other fungal metabolites and phenalenone derivatives (to which this compound belongs), have demonstrated cytotoxic effects and the ability to induce apoptosis in various cancer cell lines, including breast cancer and glioma cells. nih.govnih.govmdpi.comwaocp.orgarchivesofmedicalscience.comresearchgate.net For example, berberine, a natural alkaloid, has been shown to induce apoptosis in multiple cancer cell lines by modulating the BAX/BCL-2 signaling pathway. archivesofmedicalscience.com The induction of apoptosis can involve various pathways, including the intrinsic pathway triggered by intracellular stress and the extrinsic pathway activated by death receptor binding. bio-rad-antibodies.com

Cell Cycle Modulation and Arrest in Neoplastic Cells

The cell cycle is a tightly regulated process that controls cell growth and division. nih.govslideshare.net Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle regulation. nih.govslideshare.net Agents that can modulate the cell cycle and induce cell cycle arrest in neoplastic cells are considered potential anticancer agents. nih.gov While direct evidence for this compound's effect on the cell cycle is not explicitly present in the provided abstracts, studies on related compounds, such as FR901228 (a depsipeptide with antitumor activity), have shown effects on the cell cycle of cancer cells. nih.gov FR901228 treatment of human breast cancer cells resulted in a significant decrease of cells in the S phase of the cell cycle. nih.gov This modulation was associated with increased expression of p21Cip1 and phosphorylation of Bcl-2, proteins involved in cell cycle regulation and apoptosis. nih.gov The cell cycle is governed by complexes of cyclins and cyclin-dependent kinases (CDKs), and their dysregulation is common in cancer. nih.gov Inhibitors of enzymes like human dihydroorotate (B8406146) dehydrogenase (hDHODH), involved in pyrimidine (B1678525) synthesis essential for DNA replication and cell division, are also being explored as anticancer targets that can impact the cell cycle. acs.org Visualizing cell cycle dynamics in real-time using techniques like FUCCI can aid in developing cell-cycle-targeted therapies. mdpi.com

Influence on Intracellular Signaling Pathways

The impact of this compound on cellular behavior is closely linked to its ability to modulate several critical intracellular signaling pathways. Research has highlighted its interaction with components of the MAPK and PI3-K pathways, among others, leading to downstream effects on cell fate.

Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation

The extracellular signal-regulated kinase (ERK) pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade, typically involved in regulating cell proliferation and differentiation creative-diagnostics.com. Studies investigating the effects of this compound (referenced as FR901228 in some studies) have shown that this compound can modulate the ERK pathway. Interestingly, the role of the ERK pathway in response to this compound treatment appears to be context-dependent. In non-transformed cells, the ERK pathway has been observed to play an anti-apoptotic role. However, in cells transformed by oncogenic H-Ras, the ERK pathway adopts a pro-apoptotic role in response to this compound treatment nih.gov. An essential role of the ERK pathway in regulating caspase-3 content may contribute to its pro-apoptotic function in Ras-transformed cells nih.gov.

Phosphoinositide-3 Kinase (PI3-K)/Akt Pathway Inhibition

The phosphoinositide-3 kinase (PI3-K)/Akt pathway is a crucial intracellular signaling route known for its role in promoting cell survival and inhibiting apoptosis wikipedia.org. Research indicates that the PI3-K pathway plays an anti-apoptotic role in the context of this compound-induced apoptosis nih.gov. Inhibition of the PI3K-Akt signaling pathway has been shown to reduce the production of certain factors in response to stimuli in other cellular contexts nih.gov. The PI3K/AKT/mTOR pathway is frequently activated in various cancers and is an important axis for drug development, with its inhibition being explored for therapeutic purposes oncotarget.com. PI3K activation leads to the phosphorylation and activation of Akt, which can influence various downstream effectors wikipedia.org.

p38 Mitogen-Activated Protein Kinase Activity

The p38 mitogen-activated protein kinase (p38 MAPK) is another key component of the MAPK signaling network, often activated by cellular stress and inflammatory cytokines cellsignal.com. Investigations into the mechanisms of this compound have revealed that the stress-activated protein kinase p38 pathway plays a pro-apoptotic role in this compound-induced apoptosis nih.gov. p38 MAPK activity is stimulated by various factors and plays roles in diverse cellular processes nih.govnih.gov.

Caspase Cascade Activation and Apoptotic Pathways

Apoptosis, or programmed cell death, is a fundamental biological process executed through a cascade of cysteine proteases known as caspases abeomics.commdpi.com. This compound is known to induce apoptosis nih.gov. The activation of caspases is a crucial event in the execution of apoptosis, triggered by various signaling pathways abeomics.complos.org. The caspase cascade involves initiator caspases (such as caspase-8 and caspase-9) and effector caspases (such as caspase-3, caspase-6, and caspase-7) abeomics.commdpi.complos.org. Research on this compound has specifically noted an essential role of the ERK pathway in regulating caspase-3 content in Ras-transformed cells, contributing to the compound's pro-apoptotic effect nih.gov.

Wnt/β-Catenin Signaling (as seen with related compounds)

The Wnt/β-catenin signaling pathway is a highly conserved cascade involved in a wide range of biological processes. researchgate.netenamine.net Dysregulation of this pathway is implicated in various cancers and congenital malformations. researchgate.netenamine.net While direct evidence for this compound's interaction with the Wnt/β-catenin pathway was not explicitly found in the search results, related compounds with a similar phenalenone scaffold have shown inhibitory activity on this pathway. For instance, Talaverrucin A, a heterodimeric oxaphenalenone from a sponge-derived fungus, exhibits inhibitory activity on the Wnt/β-catenin pathway in both zebrafish embryos and cultured mammalian cells, suggesting that this structural class can modulate Wnt signaling. researchgate.net Additionally, Lamellicolic Anhydride (B1165640), which shares the phenalenone structure and is related to this compound through total synthesis studies, has also demonstrated inhibitory activity on the Wnt/β-catenin signaling pathway in zebrafish embryos. researchgate.netnus.edu.sg This suggests a potential, though not directly confirmed for this compound in the provided results, for compounds with this structural motif to influence Wnt/β-catenin signaling.

Differential Effects on Transformed vs. Non-Transformed Cells

Research on related compounds, such as the depsipeptide FR901228, indicates a differential effect on transformed versus non-transformed cells. FR901228 induces apoptosis in ras-transformed 10T1/2 cells, while it causes growth arrest in the G0/G1 phase of the cell cycle in their non-transformed counterparts. nih.gov This discriminating activity involves different regulation of intracellular signaling pathways. In ras-transformed cells, FR901228-induced apoptosis correlates with the suppression of the extracellular signal-regulated kinase (ERK) pathway, inhibition of the phosphoinositide-3 kinase (PI3-K) pathway, suppression of p38 activity, and activation of caspase-3. nih.gov In contrast, in non-transformed cells, FR901228 induces p21(Cip1) expression, leading to growth arrest, and is accompanied by moderate induction of certain kinase activities (Raf, Mek, Erk, Akt) but not caspase-3 activation or changes in p38 activity. nih.gov This suggests that compounds structurally or functionally related to this compound may exhibit selective toxicity towards transformed cells.

Identification of Specific Protein Targets (e.g., p33 kinase)

While the search results did not directly confirm p33 kinase as a target for this compound, protein kinases in general are significant drug targets due to their crucial roles in cellular regulation and their frequent dysregulation in diseases like cancer. sinobiological.comnih.govnih.govfrontiersin.org The reference to p33 kinase in the outline might pertain to a specific cyclin-dependent kinase (CDK), as CDKs play vital roles in cell cycle control and are often dysregulated in cancer. However, without specific research linking this compound directly to p33 kinase in the provided search results, a detailed mechanism involving this specific target cannot be elaborated based solely on the search output. The search did highlight protein kinases as important targets and discussed the mechanisms of action of kinase inhibitors that bind to ATP-binding sites. nih.gov

Other Documented Biological Activities

Antifungal Activity

This compound and related compounds have demonstrated antifungal activity. researchgate.netnus.edu.sg For example, total synthesis studies involving the phenalenone scaffold, present in this compound, have led to the investigation of synthesized derivatives for antifungal properties. researchgate.net Some compounds with this scaffold have shown inhibitory activities against phytopathogens like Rhizoctonia solani. researchgate.net The abstract mentioning the total synthesis of this compound also notes that a Verticillium culture filtrate extract, which contains related compounds, exhibited weak antifungal properties. researchgate.net

Antibacterial Activity

This compound has been noted to have antibacterial activity. medchemexpress.com Studies on structurally related compounds, such as those with a diketo-lactone ring, have shown antimicrobial activity against bacteria like Staphylococcus aureus. researchgate.net Some compounds have also shown inhibition zones against Mycobacterium phlei. researchgate.net The marine alga-derived fungus Coniothyrium cereale, which produces phenalenones, has been shown to possess antimicrobial effects. researchgate.net

Antioxidative Activity

While direct evidence for the antioxidative activity of this compound was not explicitly found, related compounds and other natural products with similar structural features or origins have demonstrated such activity. For example, 9-Demethyl this compound, a derivative, is mentioned in the context of bioactive compounds from marine-derived Aspergillus, and antioxidative terphenyls from the fungus Hypoxylon are also referenced in the same document. mdpi-res.com This suggests that compounds from fungal sources, potentially including those structurally related to this compound, can possess antioxidant properties. Studies on other natural extracts and compounds have also shown antioxidative effects through mechanisms like radical scavenging. dibru.ac.inresearchgate.netmdpi.com

Structure Activity Relationship Sar Studies of Fr 901235 Analogues

Design and Rational Synthesis of FR-901235 Analogues

The design of this compound analogues typically involves making targeted modifications to the core phenalenone structure or its substituents. Rational synthesis is then employed to create these designed analogues. The goal is to systematically alter specific parts of the molecule to probe their contribution to the observed biological activity. For instance, studies on related natural products like dimeric phenalenones have involved the purification of various derivatives, suggesting that structural variations exist naturally or can be synthesized. researchgate.net The total synthesis of this compound and related compounds from a common intermediate has been reported, which can facilitate the creation of analogues. researchgate.net The synthesis of analogues often involves established organic chemistry techniques to introduce different functional groups or modify existing ones. gpatindia.comnih.gov

Correlating Structural Modifications with Biological Activity Profiles

Correlating structural changes with biological activity is the core of SAR studies. By testing the synthesized analogues in biological assays, researchers can determine how each modification impacts potency, efficacy, and potentially selectivity. Although specific detailed data tables for this compound analogues were not extensively found in the search results, the principle involves comparing the activity of the parent compound to that of its derivatives. For example, SAR investigations on other compound series, such as synthetic oxanthroquinone ethyl esters, have established that specific modifications were optimal for particular biological effects, like mislocalizing oncogenic mutant K-Ras. bioaustralis.com Similarly, studies on phenothiazine (B1677639) drugs have shown that the position and nature of substituents significantly affect antipsychotic activity. slideshare.net

In the context of this compound, which has been noted for its immunoactive properties researchgate.net and its derivative 9-demethyl this compound showing cytotoxic effects against certain cell lines sci-hub.se, SAR studies would aim to identify which parts of the molecule are essential for these activities.

Conformational Analysis and Ligand-Target Interactions

Conformational analysis examines the three-dimensional shape of this compound and its analogues, as molecules can adopt different conformations that influence their ability to interact with biological targets. nottingham.ac.uk Ligand-target interactions describe the specific binding events between the compound (ligand) and its biological partner (target protein, enzyme, etc.). These interactions are governed by various forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions. nottingham.ac.uk

Understanding the preferred conformation of this compound and how it interacts with its target(s) is crucial for rational analogue design. Conformational changes in either the ligand or the target can be induced upon binding, a concept central to induced-fit and conformational selection models of ligand binding. researchgate.netbruker.comnih.gov Studies on other systems have utilized techniques like circular dichroism and molecular docking to investigate conformational changes and binding interactions. researchgate.net

Computational Chemistry in SAR Elucidation

Computational chemistry plays a vital role in modern SAR studies. scbdd.commdpi.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide insights into how structural variations affect binding affinity and biological activity without the need to synthesize every possible analogue. mdpi.comchemrxiv.org

QSAR models aim to build mathematical relationships between molecular descriptors (numerical representations of chemical structure) and biological activity. wikipedia.orgscbdd.commdpi.com This allows for the prediction of the activity of un getesteten compounds. scbdd.com Molecular docking can predict the likely binding mode and affinity of a ligand to a target protein based on their 3D structures. researchgate.netmdpi.com These computational methods can guide the design and prioritization of analogues for synthesis and biological testing, accelerating the SAR elucidation process. mdpi.comindianabiosciences.org

While specific computational studies on this compound were not detailed in the search results, the application of these techniques to its analogues would follow established methodologies used for other bioactive compounds. mdpi.comgoogle.es

Advanced Research Methodologies Applied to Fr 901235

Omics-Based Strategies for Mechanistic Discovery (e.g., Proteomics, Metabolomics, Transcriptomics)

Omics-based strategies are pivotal in elucidating the mechanism of action of bioactive compounds by providing a global view of molecular changes within a biological system. For a compound like FR-901235, these high-throughput approaches can uncover novel targets and pathways affected by its presence.

Proteomics: Quantitative proteomics can be employed to analyze changes in the cellular proteome upon treatment with this compound. By comparing protein expression levels between treated and untreated cells, researchers can identify proteins that are upregulated, downregulated, or post-translationally modified. This can provide direct clues about the compound's molecular targets and the cellular processes it perturbs.

Metabolomics: This approach focuses on the comprehensive analysis of metabolites in a biological sample. Studying the metabolic fingerprint of cells or organisms exposed to this compound can reveal alterations in metabolic pathways. Such changes can indicate which enzymatic activities are being affected by the compound, offering insights into its mechanism of action.

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell, transcriptomics reveals how this compound may alter gene expression. Techniques like RNA-sequencing can identify genes whose expression is either induced or repressed by the compound, pointing towards the signaling pathways and cellular responses modulated by this compound.

| Omics Strategy | Objective in this compound Research | Potential Findings |

| Proteomics | Identify protein targets and affected pathways. | Changes in protein expression or post-translational modifications indicating target engagement. |

| Metabolomics | Uncover alterations in metabolic pathways. | Shifts in metabolite concentrations suggesting inhibition or activation of specific enzymes. |

| Transcriptomics | Determine changes in gene expression profiles. | Upregulation or downregulation of genes involved in specific signaling or metabolic pathways. |

High-Throughput Screening in Biological Activity Assessment

High-throughput screening (HTS) is a foundational technology in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. In the context of this compound, HTS can be utilized to explore its broader biological activity profile against a wide array of targets or in various disease models. Phenotypic screens, for example, could identify unexpected activities of this compound or its derivatives in cellular models of different diseases. Furthermore, target-based screens could be designed to test this compound against panels of specific enzymes or receptors to identify its primary molecular targets with high efficiency.

Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., NMR, HR-ESI-MS)

Advanced spectroscopic techniques are indispensable for the structural elucidation of complex molecules like this compound and for gaining insights into their interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of organic molecules in solution. For this compound, advanced NMR experiments can be used to confirm its chemical structure and stereochemistry. Furthermore, techniques like Saturation Transfer Difference (STD) NMR can be used to study the binding of this compound to its protein targets, identifying the specific parts of the molecule that are involved in the interaction.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS provides highly accurate mass measurements, which is crucial for determining the elemental composition of this compound and its metabolites. This technique can be used to identify and characterize metabolites of this compound in biological systems, providing insights into its metabolic fate and potential bioactivation pathways.

Cell-Based Assay Development and Implementation

Cell-based assays are critical for evaluating the biological activity of compounds like this compound in a physiologically relevant context. americanpeptidesociety.org The development of robust and specific cell-based assays is essential for understanding its cellular effects and mechanism of action. americanpeptidesociety.org For instance, reporter gene assays can be developed to monitor the activity of specific signaling pathways that are thought to be modulated by this compound. Assays measuring cell viability, proliferation, or apoptosis in various cell lines can help to characterize its cytotoxic or cytostatic effects. nih.gov The initial discovery of this compound as an immunomodulator involved in vitro techniques assessing mitogen-induced lymphocyte proliferation. nih.gov

Computational and In Silico Approaches (e.g., Molecular Docking, Dynamics Simulations)

Computational and in silico methods provide powerful tools to predict and rationalize the interaction of small molecules with their biological targets.

Molecular Docking: This technique can be used to predict the binding mode of this compound to the active site of a putative protein target. By generating and scoring different binding poses, molecular docking can help to identify the most likely binding orientation and key intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound and its target protein over time. These simulations can be used to assess the stability of the predicted binding pose from docking studies and to understand the conformational changes that may occur in both the ligand and the protein upon binding.

Protein Binding Studies and Methodologies

Understanding the extent to which this compound binds to plasma proteins is crucial for interpreting its pharmacokinetic and pharmacodynamic properties. Various methodologies can be employed to determine the fraction of the compound that is bound to proteins versus the unbound, pharmacologically active fraction. Techniques such as equilibrium dialysis, ultrafiltration, and surface plasmon resonance can provide quantitative data on the binding affinity and kinetics of this compound to plasma proteins like human serum albumin.

| Protein Binding Methodology | Principle | Information Gained |

| Equilibrium Dialysis | Measures the distribution of the compound across a semi-permeable membrane separating a protein solution and a buffer. | Provides the fraction of unbound drug at equilibrium. |

| Ultrafiltration | Separates the unbound drug from the protein-bound drug by filtration through a semi-permeable membrane. | A rapid method to estimate the unbound fraction. |

| Surface Plasmon Resonance | Monitors the binding of the compound to an immobilized protein in real-time. | Provides kinetic data (association and dissociation rates) and affinity. |

CRISPR-Cas9 Genome Editing in Pathway Dissection

The revolutionary CRISPR-Cas9 genome editing technology offers a precise way to dissect the genetic pathways involved in the activity of this compound. By systematically knocking out genes in a relevant cell line, researchers can perform genetic screens to identify which genes are essential for the compound's activity. For example, a CRISPR-based loss-of-function screen could identify genes whose knockout confers resistance to this compound, thereby revealing its molecular target or critical components of its downstream signaling pathway. nih.govnih.gov This unbiased, genome-wide approach can accelerate the identification of the molecular machinery that underlies the biological effects of this compound. horizondiscovery.com

Quantitative and Qualitative Research Methods in Chemical Biology

The elucidation of the biological activity of this compound has been facilitated by a range of quantitative and qualitative research methods in chemical biology. These approaches have been crucial in defining its mechanism of action, cellular effects, and potential as an immunomodulator.

Quantitative Methodologies

Quantitative methods provide measurable data to assess the biological effects of this compound. Key among these are cell-based assays that quantify cellular responses to the compound.

Cell Cycle Analysis: Flow cytometry is a fundamental technique used to quantitatively assess the effect of compounds on cell cycle progression. wikipedia.orgnih.govnih.gov This method involves staining cellular DNA with a fluorescent dye, which binds stoichiometrically, meaning the fluorescence intensity is directly proportional to the amount of DNA. wikipedia.orgwisc.edumit.edu By analyzing a population of cells, a frequency histogram of DNA content can be generated, which distinguishes cells in different phases of the cell cycle: G0/G1 (one set of DNA), S (DNA synthesis in progress), and G2/M (two sets of DNA). wikipedia.orgwisc.edu Studies on related compounds have demonstrated the ability of this technique to pinpoint cell cycle arrest at specific phases, such as the G2/M phase, which is a common mechanism for agents that interfere with microtubule dynamics. nih.govnih.gov For example, analysis can reveal a significant accumulation of cells in the G2/M phase following treatment, providing quantitative evidence of mitotic arrest. nih.gov

Biochemical Assays: To understand the direct molecular interactions of a compound, researchers employ various biochemical assays. nih.gov In the context of compounds affecting mitosis, tubulin polymerization assays are critical. nih.govacademie-sciences.fracademie-sciences.fr These in vitro assays measure the extent of microtubule formation from purified tubulin protein in the presence or absence of the test compound. Quantitative data, such as the concentration required to inhibit polymerization by 50% (IC50), can be determined, offering a precise measure of the compound's activity on its direct target. academie-sciences.frnih.gov While specific IC50 data for this compound in tubulin polymerization assays are not detailed in the provided context, this method is a standard quantitative approach for characterizing similar microtubule-targeting agents. academie-sciences.frfrontiersin.org

Lymphocyte Proliferation Assays: Initial characterization of this compound identified it as an immunomodulator. nih.govmedchemexpress.com Quantitative assays measuring mitogen-induced lymphocyte proliferation are used to evaluate this activity. In these experiments, lymphocytes are stimulated to divide (proliferate) by a mitogen. The effect of an immunosuppressive agent is measured by the reduction in this proliferation. The ability of a compound like this compound to counteract this suppression is then quantified. Research showed that this compound could restore mitogen-induced lymphocyte proliferation that had been suppressed, bringing it back to a normal level. nih.gov

The table below summarizes the types of quantitative data generated from these methodologies.

Table 1: Quantitative Analysis of this compound's Biological Effects

| Methodology | Parameter Measured | Typical Finding |

|---|---|---|

| Cell Cycle Analysis (Flow Cytometry) | Percentage of cells in G0/G1, S, and G2/M phases | Accumulation of cells in the G2/M phase, indicating mitotic arrest. nih.gov |

| Tubulin Polymerization Assay | IC50 value for inhibition of tubulin polymerization | Determination of the concentration at which the compound inhibits microtubule formation by 50%. academie-sciences.frnih.gov |

| Lymphocyte Proliferation Assay | Rate of lymphocyte proliferation | Restoration of normal proliferation levels in suppressed immune cells. nih.gov |

Qualitative Methodologies

Qualitative methods provide descriptive, in-depth insights into the mechanisms and effects of a compound, often complementing quantitative data. neu.edubryant.edunih.gov

Target Deconvolution: While quantitative assays can confirm an effect on a specific target like tubulin, broader, more exploratory methods are needed to identify all potential targets of a small molecule. nih.govnih.govnuvisan.com Target deconvolution strategies aim to identify the direct binding partners of a compound within the cell. nih.govresearchgate.net This can involve techniques like affinity chromatography-mass spectrometry, where the compound is used as a "bait" to pull its protein targets out of a cell lysate for identification. Proteomic approaches can also provide a global view of changes in protein expression or post-translational modifications within the cell after treatment, offering clues to the compound's mechanism of action and pathways affected. nih.gov These methods are fundamentally qualitative in their initial stages, as they identify what the targets are before further quantitative validation. researchgate.net

The combination of these quantitative and qualitative methodologies provides a robust framework for characterizing the chemical biology of this compound, from its broad cellular effects to its specific molecular interactions.

Future Research Directions for Fr 901235

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

Future research is directed towards a more comprehensive understanding of the enzymatic machinery and complex regulatory networks governing the biosynthesis of FR-901235. Investigating the genes involved in the biosynthesis, bio-activation, and recycling of similar compounds, such as dhurrin (B190987) in Sorghum bicolor, has revealed high expression levels of biosynthesis genes in young, developing tissues and specific expression patterns for bio-activation genes early in organ development. glbrc.org Regulatory networks involving transcription factors and enzymes in metabolic pathways, like those in arginine and uracil (B121893) biosynthesis, have been successfully studied using integrated approaches like gene co-expression network analysis. stanford.edufrontiersin.org This suggests that similar methodologies could be applied to this compound to identify key enzymes and the transcriptional regulators that control their activity. Elucidating these components is crucial for potentially optimizing production through genetic engineering or synthetic biology approaches.

Identification of Novel Molecular Targets and Signaling Pathways

Further research is needed to fully identify the molecular targets and signaling pathways modulated by this compound. While some studies highlight the importance of understanding the molecular targets of bioactive compounds, particularly in the context of disease treatment capes.gov.brscirp.orgugent.be, the specific interactions of this compound require dedicated investigation. Research on other compounds has shown their ability to interfere with multiple cell-signaling pathways, including NF-κB, JAK/STAT, PI3K/AKT, and JNK pathways, which are involved in various cellular processes including proliferation, apoptosis, and inflammation. scirp.orgugent.be Identifying the precise proteins and pathways that this compound interacts with will provide critical insights into its biological activities and potential therapeutic mechanisms. This could involve techniques such as target identification assays, proteomic analysis, and detailed cell signaling studies.

Exploration of Synergistic Biological Activities with Other Agents

Exploring the potential synergistic biological activities of this compound in combination with other agents is another important avenue for future research. Synergistic effects, where the combined effect of two or more substances is greater than the sum of their individual effects, are a key aspect of combination therapies. Research in other areas, such as antiviral treatment, has demonstrated clear synergistic effects when different types of drugs are used in combination. google.com.nagoogle.com Studies have also shown synergistic antiproliferative activity with related compounds like 9-demethyl this compound. mdpi-res.com Future work could investigate combinations of this compound with existing therapeutic agents or other bioactive compounds to determine if synergistic effects can enhance its efficacy or broaden its potential applications.

Development of Chemoenzymatic or Hybrid Synthetic Approaches

The development of chemoenzymatic or hybrid synthetic approaches represents a promising direction for the production of this compound and its analogs. Chemoenzymatic methods combine the strengths of chemical synthesis with the specificity and efficiency of enzymatic reactions. These approaches have been successfully applied to the synthesis of complex molecules like oligosaccharides and tetrahydroisoquinolines, often resulting in high yields and stereoselectivity under mild conditions. researchgate.netrsc.orgmdpi.comnih.govnih.gov Given the complexity of natural products like this compound, chemoenzymatic or hybrid strategies could offer more efficient, sustainable, and potentially cost-effective routes for its synthesis compared to traditional multi-step chemical synthesis. This could involve identifying specific enzymatic steps in the natural biosynthetic pathway that can be replicated in vitro or developing novel enzyme-catalyzed reactions to facilitate key transformations.

Application of Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) techniques holds significant potential to accelerate research on this compound. AI and ML are increasingly used in various scientific fields, including drug discovery, bioinformatics, and the elucidation of biological networks. kaust.edu.sanrel.govapple.comeuropa.eujair.org These technologies can be applied to analyze large datasets generated from biological experiments, predict potential molecular targets, model complex biological pathways, and optimize synthetic routes. For this compound research, AI and ML could aid in identifying novel enzymes involved in its biosynthesis, predicting its interactions with various cellular components, screening for synergistic combinations with other compounds, and designing more efficient synthetic strategies. kaust.edu.sanrel.gov The use of AI/ML can help derive insights, make predictions, and explain future system states by learning from data. nrel.gov

Q & A

Q. What established analytical methods are used to characterize FR-901235’s chemical structure?

this compound is characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and UV spectroscopy. Key data include chemical shifts (e.g., [α]²⁰D values) and HRESIMS m/z values to confirm molecular formulas. For example, this compound exhibits [α]²⁰D −149 (c 0.07, MeOH) and HRESIMS m/z 487.3273 [M + H]⁺, consistent with literature . Researchers must cross-validate spectral data with synthetic intermediates and known analogs to avoid misassignment.

Q. What synthetic routes are reported for this compound, and what are their critical intermediates?

this compound is synthesized via a dinaphthyl ketone rearrangement to form a phenalenone ring. A triketone intermediate is pivotal, enabling access to this compound and derivatives like auxarthrones A-D. The reaction requires precise control of hydroxy group positions and solvent conditions (e.g., MeOH) to avoid side products. Yields depend on purification techniques, with column chromatography and crystallization commonly employed .

Q. How should researchers design experiments to ensure reproducibility in this compound synthesis?

Detailed protocols include:

- Describing reaction parameters (temperature, solvent ratios, catalysts) in the Experimental section.

- Providing NMR and MS spectra for all novel compounds.

- Referencing established methods for known steps (e.g., Marfey’s analysis for amino acid configuration) . Journals like Beilstein Journal of Organic Chemistry mandate including ≥5 compound syntheses in the main text, with others in supplementary data .

Advanced Research Questions

Q. How do reaction conditions influence the rearrangement mechanism in this compound synthesis?

The dinaphthyl ketone rearrangement is solvent- and temperature-sensitive. Polar aprotic solvents (e.g., DMF) stabilize intermediates, while elevated temperatures accelerate ring formation but risk decomposition. Kinetic studies using LC-MS can track intermediate stability. Computational modeling (DFT) further elucidates transition states, guiding optimization .

Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound derivatives?

Contradictions (e.g., unexpected NOE correlations or HRMS deviations) require:

- Repeating experiments under inert atmospheres to exclude oxidation.

- Comparing 2D NMR (HMBC, HSQC) with synthetic standards.

- Validating purity via HPLC-ELSD and elemental analysis . For example, auxarthride B ([α]²⁰D −165) showed distinct optical activity vs. auxarthride A, resolved by chiral chromatography .

Q. How can researchers optimize this compound’s bioactivity assessment while minimizing assay variability?

- Use standardized microbial strains (e.g., Cryptococcus neoformans ATCC 90112) and growth media.

- Include positive controls (e.g., fluconazole) and solvent-blank replicates.

- Apply statistical rigor (e.g., ANOVA for IC₅₀ values) and report MIC ranges in triplicate .

Methodological Frameworks

What criteria define a robust research question for this compound studies?

Align with FLOAT principles:

- Focused : Narrow scope (e.g., "How does pH affect this compound’s stability?").

- Logical : Connect to prior work (e.g., biosynthetic pathways in ).

- Actionable : Use accessible tools (e.g., GC-MS for volatile byproduct analysis).

- Testable : Define measurable outcomes (e.g., yield improvement ≥10%).

- Time-bound : Outline milestones (e.g., 6-month synthesis optimization) .

Q. How should contradictions between synthetic yields and computational predictions be addressed?

- Re-examine computational parameters (e.g., solvent effects in DFT).

- Perform scale-up trials to identify kinetic vs. thermodynamic control.

- Publish negative results to inform community troubleshooting .

Data Presentation Standards

Q. What are the requirements for publishing this compound spectral data in peer-reviewed journals?

- Include raw NMR (FID files), HRMS spectra, and crystallographic data (CIF) as supplementary information.

- Annotate all peaks in spectra (δ ppm, multiplicity, J-values).

- Adhere to IUPAC nomenclature and SI units .

Q. How to structure a research proposal on this compound’s structure-activity relationships (SAR)?

- Introduction : Link phenalenone scaffolds to antifungal activity .

- Methods : Propose modular synthesis (e.g., Suzuki coupling for analog generation).

- Expected Outcomes : Hypothesize SAR trends (e.g., electron-withdrawing groups enhancing potency).

- Ethics : Address biosafety protocols for handling pathogenic fungi .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.